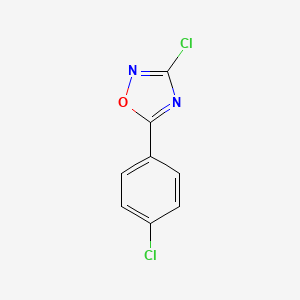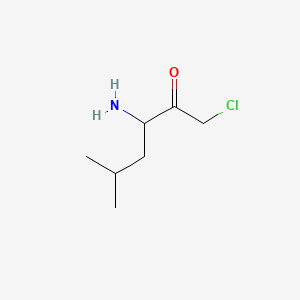
Leucine chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-chloro-5-methylhexan-2-one is a leucine derivative that has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-chloro-5-methylhexan-2-one typically involves the chlorination of a leucine derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 3-amino-1-chloro-5-methylhexan-2-one may involve large-scale chlorination and amination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-chloro-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 3-amino-1-chloro-5-methylhexan-2-one, such as amines, alcohols, and substituted compounds.
Aplicaciones Científicas De Investigación
3-Amino-1-chloro-5-methylhexan-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and as an intermediate in industrial processes .
Mecanismo De Acción
The mechanism of action of 3-amino-1-chloro-5-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-amino-1-chloro-5-methylhexan-2-one include:
Methylhexanamine: An aliphatic amine used as a nasal decongestant and stimulant.
3-Amino-2-cyclohexen-1-one: Used in the synthesis of various quinoline derivatives.
Uniqueness
What sets 3-amino-1-chloro-5-methylhexan-2-one apart from these similar compounds is its specific structure and the presence of both an amino and a chloro group on the same carbon chain.
Propiedades
Número CAS |
61727-69-3 |
|---|---|
Fórmula molecular |
C7H14ClNO |
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
3-amino-1-chloro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)3-6(9)7(10)4-8/h5-6H,3-4,9H2,1-2H3 |
Clave InChI |
PMNJWFVAVFZNFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


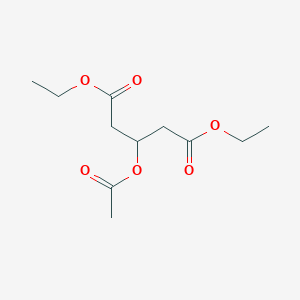
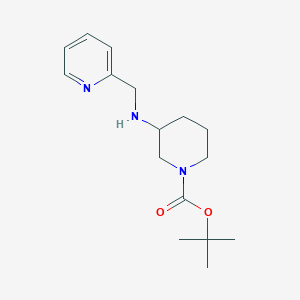
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)

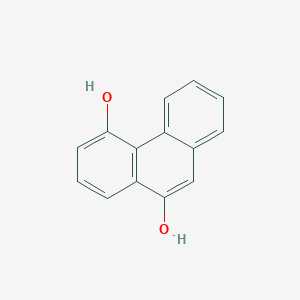
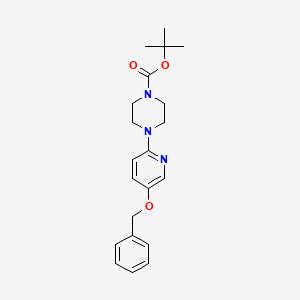
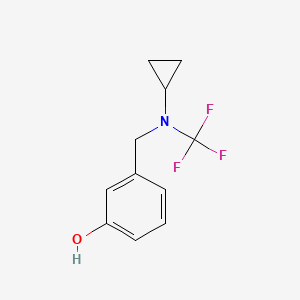
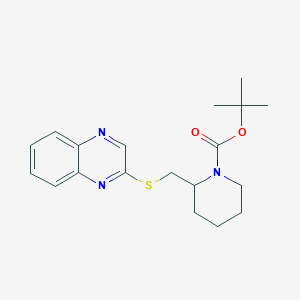
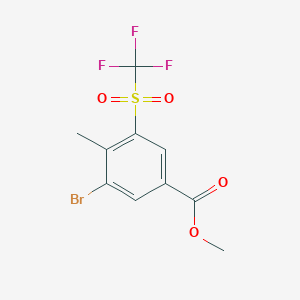
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
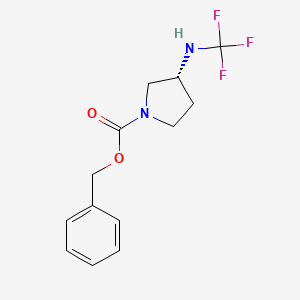
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
